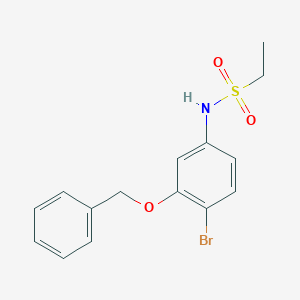
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzyloxy group and a bromine atom attached to a phenyl ring, which is further connected to an ethanesulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzaldehyde, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 4-position of the phenyl ring.
Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.
Sulfonamidation: The final step involves the reaction of the benzyloxy-bromophenyl intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Hydrolysis: The ethanesulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Hydrolysis: Ethanesulfonic acid and corresponding amines.
科学的研究の応用
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent due to its sulfonamide moiety.
Biological Research: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Chemical Biology: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activity.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)ethanesulfonamide: Lacks the benzyloxy group, which may affect its biological activity and solubility.
N-(3-(Benzyloxy)phenyl)ethanesulfonamide: Lacks the bromine atom, which may influence its reactivity and interaction with molecular targets.
N-(3-(Benzyloxy)-4-chlorophenyl)ethanesulfonamide: Contains a chlorine atom instead of bromine, which may alter its chemical properties and biological activity.
Uniqueness
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide is unique due to the presence of both the benzyloxy and bromine substituents on the phenyl ring
特性
分子式 |
C15H16BrNO3S |
|---|---|
分子量 |
370.3 g/mol |
IUPAC名 |
N-(4-bromo-3-phenylmethoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-2-21(18,19)17-13-8-9-14(16)15(10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |
InChIキー |
NNCUAKARKWZAFP-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


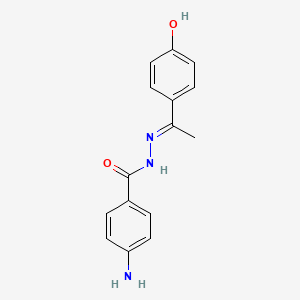
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)

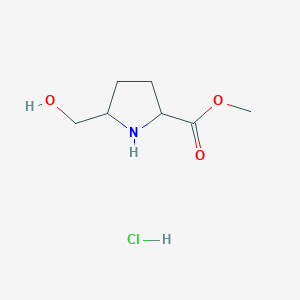
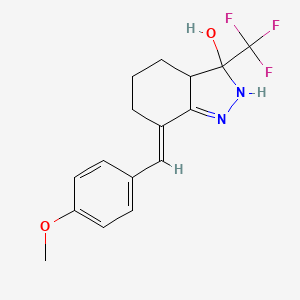
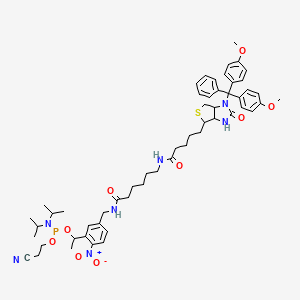
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)
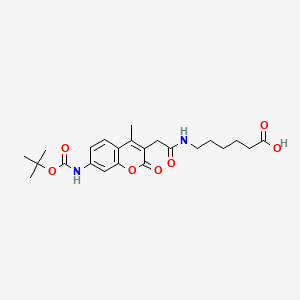

![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)
![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)

